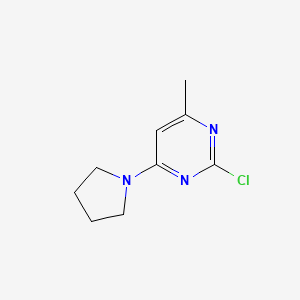

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

概要

説明

“Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” is a compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It’s one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), having nitrogen atoms at positions 1 and 3 in the ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of “Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” can be analyzed based on the structures of its components, pyrimidine and pyrrolidine . Pyrimidine has a six-membered ring with nitrogen atoms at positions 1 and 3 . Pyrrolidine, on the other hand, is a five-membered ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C. It dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学的研究の応用

Nonlinear Optical Applications

Pyrimidine derivatives, including those structurally related to Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-, have been extensively studied for their nonlinear optical properties. The significance of the pyrimidine ring, widely recognized in nature due to its presence in DNA and RNA, extends to its potential in NLO fields. For instance, phenyl pyrimidine derivatives have shown promising applications in NLO studies, attributed to their large nonlinear optical properties when compared to standard molecules. This indicates their considerable NLO character, especially for optoelectronic high-tech applications. The detailed analysis using density functional theory (DFT) confirms the purity and structural integrity of these derivatives, highlighting their potential in advancing NLO applications (Hussain et al., 2020).

Antiviral and Antiproliferative Activities

Research has identified pyrimidine scaffolds, particularly those modified with specific substituents, as potent antiviral and antiproliferative agents. For example, compounds based on a pyrrolo[2,3-d]pyrimidine scaffold have shown nanomolar range potency in antiproliferative activities. These compounds target cellular microtubules, inhibit tubulin polymerization, and interact within the colchicine site on tubulin, offering new avenues for overcoming drug resistance mechanisms in cancer therapy (Gangjee et al., 2010).

Plant Growth Stimulation

In agricultural research, new derivatives of pyrimidine have been synthesized to explore their biological activities, particularly in plant growth stimulation. Preliminary screenings of synthesized compounds have revealed pronounced effects in stimulating plant growth, demonstrating the utility of pyrimidine derivatives in enhancing agricultural productivity (Pivazyan et al., 2019).

Material Science and Polymer Research

Pyrimidine derivatives also play a crucial role in material science, especially in the development of novel polyimides with high glass transition temperatures, excellent thermal stability, and mechanical properties. These materials, derived from pyrimidine-containing monomers, exhibit low dielectric constants, making them suitable for various industrial applications, including electronics and aerospace industries (Wang et al., 2008).

作用機序

Target of Action

The compound 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrrolidine derivative . Pyrrolidine derivatives have been reported to act on various targets, including the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and several enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and immune response .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target protein and modulating its activity . The specific interaction depends on the structural features of the compound and the target protein .

Biochemical Pathways

These could include pathways related to pain perception, growth regulation, signal transduction, and immune response .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

Given the range of targets that pyrrolidine derivatives can interact with, the compound could potentially have a variety of effects at the molecular and cellular level, depending on the specific target and the context of the interaction .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. Furthermore, the compound’s interaction with its targets and its overall efficacy could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular or tissue environment.

Safety and Hazards

将来の方向性

The future directions in the study of “Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDLMXNXPIFFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2923175.png)

![1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2923177.png)

![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)

![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)

![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)

![2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2923185.png)

![Ethyl 1-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]ethyl]imidazole-4-carboxylate](/img/structure/B2923186.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2923189.png)